molecular formula C27H28N2O4 B10917373 3,5-bis(3,4-dimethoxyphenyl)-1-(2-ethylphenyl)-1H-pyrazole

3,5-bis(3,4-dimethoxyphenyl)-1-(2-ethylphenyl)-1H-pyrazole

Cat. No.: B10917373
M. Wt: 444.5 g/mol
InChI Key: CLXDZADPZOXERP-UHFFFAOYSA-N
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Description

“3,5-bis(3,4-dimethoxyphenyl)-1-(2-ethylphenyl)-1H-pyrazole” is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two 3,4-dimethoxyphenyl groups and one 2-ethylphenyl group attached to the pyrazole ring. Compounds of this nature are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-bis(3,4-dimethoxyphenyl)-1-(2-ethylphenyl)-1H-pyrazole” typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. The reaction conditions may include the use of solvents such as ethanol or acetic acid, and the reaction is often carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the pyrazole ring or the aromatic rings, potentially leading to the formation of dihydropyrazoles or reduced aromatic systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under conditions such as Friedel-Crafts alkylation or acylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydropyrazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, pyrazole derivatives are known for their potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Research may focus on evaluating the biological activity of this compound in various assays.

Medicine

In medicine, compounds like “3,5-bis(3,4-dimethoxyphenyl)-1-(2-ethylphenyl)-1H-pyrazole” may be investigated for their potential therapeutic applications. This includes studying their effects on specific biological targets and pathways.

Industry

Industrially, such compounds may be used in the development of new materials, dyes, and agrochemicals. Their unique chemical properties make them suitable for various applications.

Mechanism of Action

The mechanism of action of “3,5-bis(3,4-dimethoxyphenyl)-1-(2-ethylphenyl)-1H-pyrazole” would depend on its specific biological activity. Generally, pyrazole derivatives may interact with enzymes, receptors, or other molecular targets, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to receptors, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“3,5-bis(3,4-dimethoxyphenyl)-1-(2-ethylphenyl)-1H-pyrazole” is unique due to the presence of both 3,4-dimethoxyphenyl and 2-ethylphenyl groups. This combination of substituents may impart distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-1-(2-ethylphenyl)pyrazole

InChI

InChI=1S/C27H28N2O4/c1-6-18-9-7-8-10-22(18)29-23(20-12-14-25(31-3)27(16-20)33-5)17-21(28-29)19-11-13-24(30-2)26(15-19)32-4/h7-17H,6H2,1-5H3

InChI Key

CLXDZADPZOXERP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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